molecular formula C74H70CaN4O14S4 B1665268 C.I. Acid Blue 5 CAS No. 3374-30-9

C.I. Acid Blue 5

Cat. No. B1665268
CAS RN: 3374-30-9
M. Wt: 685.8 g/mol
InChI Key: IKTWUFDSDVXCHN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Alphazurine A is a blue dye.

Scientific Research Applications

  • Decolorization and Treatment Processes :

    • C.I. Acid Blue 5 has been studied extensively for its decolorization through various treatment processes. For instance, Khataee et al. (2014) explored the effectiveness of photoelectro-Fenton process in a recirculating system for treating C.I. Acid Blue 5 solution, demonstrating significant decolorization efficiency under specific conditions (Khataee et al., 2014).
    • Ghodbane and Hamdaoui (2010) investigated the decolorization of C.I. Acid Blue 25, a related dye, using advanced oxidation processes like direct UV irradiation, UV/H2O2, and UV/Fe(II), which showed effective decolorization in aqueous solutions (Ghodbane & Hamdaoui, 2010).
  • Adsorption and Sorption Behavior :

    • The adsorption behavior of dyes, including those similar to C.I. Acid Blue 5, on various substrates has been a subject of research. Liu et al. (2001) assessed the adsorption behavior of several dyes on natural sediment, providing insights into the environmental interaction of these compounds (Liu et al., 2001).
  • Manufacture and Process Improvement :

    • Research by Ghaieni et al. (2008) introduced a new method for the manufacture of C.I. Acid Blue 78, which has implications for similar acid dyes including C.I. Acid Blue 5. This method focuses on improved yield and quality in the production process (Ghaieni et al., 2008).
  • Biodegradation Studies :

    • The potential for biodegradation of dyes similar to C.I. Acid Blue 5 has been explored. Torbati et al. (2015) conducted a study on the biodegradation of C.I. Acid Blue 92 by Nasturtium officinale, indicating a direction for ecological dye removal methods (Torbati et al., 2015).
  • Photodegradation and Oxidation Studies :

    • Research on the photodegradation and oxidation of triarylmethane dyes, which are similar to C.I. Acid Blue 5, has been conducted by Brezová et al. (2004). This study provides insights into the degradation pathways and reactive species produced during irradiation of these dyes (Brezová et al., 2004).
  • Advanced Oxidation Processes :

    • Shen et al. (2017) applied a coupled O3/Fenton process to study the degradation efficiency of anthraquinone dyes like C.I. Acid Blue 80, which can be relevant for understanding the degradation of C.I. Acid Blue 5 (Shen et al., 2017).

properties

CAS RN

3374-30-9

Product Name

C.I. Acid Blue 5

Molecular Formula

C74H70CaN4O14S4

Molecular Weight

685.8 g/mol

IUPAC Name

benzyl-[4-[[4-[benzyl(ethyl)amino]phenyl]-(5-hydroxy-2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-ethylazanium

InChI

InChI=1S/C37H36N2O7S2/c1-3-38(25-27-11-7-5-8-12-27)31-19-15-29(16-20-31)37(33-23-34(40)36(48(44,45)46)24-35(33)47(41,42)43)30-17-21-32(22-18-30)39(4-2)26-28-13-9-6-10-14-28/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46)/p+1

InChI Key

IKTWUFDSDVXCHN-UHFFFAOYSA-L

SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=CC(=C(C=C5S(=O)(=O)O)S(=O)(=O)O)O

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=CC(=C(C=C5S(=O)(=O)O)S(=O)(=O)O)O

Appearance

Solid powder

Other CAS RN

3374-30-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

alphazurine A
alphazurine A, sodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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